molecular formula C15H18O3 B8533907 Methyl 3-(5,5-dimethylcyclopent-1-enyl)-4-hydroxybenzoate

Methyl 3-(5,5-dimethylcyclopent-1-enyl)-4-hydroxybenzoate

Cat. No. B8533907
M. Wt: 246.30 g/mol
InChI Key: NPQHHBNPQZWFRS-UHFFFAOYSA-N
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Patent
US08030354B2

Procedure details

To a stirred solution of 66.6G (19.0 g, 57.6 mmol) in MeOH (150 mL) was added PPTS (1.46 g, 5.80 mmol). The mixture was heated to 50° C. and monitored with TLC. After 19 hours, the organic solvent was removed under reduced pressure and the product was then purified on silica gel (0-15% EtOAc in hexanes) to yield 66.6H as a white solid (yield 90%). 1H NMR (400 MHz) (CDCl3) δ ppm 7.89 (1H, dd, J=8.6, 2.0 Hz), 7.79 (1H, d, J=2.3 Hz), 6.97 (1H, d, J=8.6 Hz), 5.87 (1H, s), 5.81 (1H, t, J=2.3 Hz), 3.89 (3H, s), 2.51 (2H, td, J=7.1, 2.5 Hz), 1.94 (2H, t, J=7.0 Hz), 1.12 (6H, s).
Name
66.6G
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:24])[C:6]([C:7]2[CH:8]=[C:9]([CH:14]=[CH:15][C:16]=2[O:17]C2CCCCO2)[C:10]([O:12][CH3:13])=[O:11])=[CH:5][CH2:4][CH2:3]1.CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1>CO>[CH3:1][C:2]1([CH3:24])[C:6]([C:7]2[CH:8]=[C:9]([CH:14]=[CH:15][C:16]=2[OH:17])[C:10]([O:12][CH3:13])=[O:11])=[CH:5][CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
66.6G
Quantity
19 g
Type
reactant
Smiles
CC1(CCC=C1C=1C=C(C(=O)OC)C=CC1OC1OCCCC1)C
Name
Quantity
1.46 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product was then purified on silica gel (0-15% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
CC1(CCC=C1C=1C=C(C(=O)OC)C=CC1O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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